molecular formula C21H16N4O5 B7712451 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B7712451
M. Wt: 404.4 g/mol
InChI Key: NAQGPYYTCHJJAV-UHFFFAOYSA-N
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Description

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes methoxy groups, a pyridine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Nitration: The nitrophenyl group is introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-phenyl-1,2,4-oxadiazole
  • 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-chlorophenyl)-1,2,4-oxadiazole
  • 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The presence of the nitrophenyl group in 3-[2-Methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole distinguishes it from other similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity. The nitrophenyl group can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5/c1-28-16-5-3-4-14(12-16)18-11-10-17(21(22-18)29-2)19-23-20(30-24-19)13-6-8-15(9-7-13)25(26)27/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQGPYYTCHJJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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